molecular formula C13H14N2O2S B4706122 3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4706122
M. Wt: 262.33 g/mol
InChI Key: MPSJXLCOXZQDGX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a methoxyphenyl group and a thiazole ring

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by acylation with propanoyl chloride. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and thiazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide can be compared with similar compounds such as:

    4-(4-methoxyphenyl)-1,3-thiazol-2-ol: This compound also contains a methoxyphenyl group and a thiazole ring but differs in its functional groups and overall structure.

    4-(4-methoxyphenyl)-1,3-thiazol-2-yl)methanol: Similar in structure but contains a hydroxyl group instead of a propanamide group.

    3-(4-methoxyphenyl)-1,3-thiazol-2-yl)phenol: Contains a phenol group, which can lead to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups and the combination of the methoxyphenyl and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)15-13-14-8-9-18-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSJXLCOXZQDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)propanamide

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